molecular formula C33H27ClN4O6 B13743472 5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide CAS No. 20568-80-3

5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide

Cat. No.: B13743472
CAS No.: 20568-80-3
M. Wt: 611.0 g/mol
InChI Key: GFUUQWOLOCOGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Chloro-3-hydroxy-2’,4’-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide is a complex organic compound with a molecular formula of C19H16ClNO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Chloro-3-hydroxy-2’,4’-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide involves multiple steps, including the formation of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5’-Chloro-3-hydroxy-2’,4’-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives .

Scientific Research Applications

5’-Chloro-3-hydroxy-2’,4’-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5’-Chloro-3-hydroxy-2’,4’-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Chloro-3-hydroxy-2’,4’-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of chloro, hydroxy, and methoxy groups, along with the azo linkage, sets it apart from other similar compounds .

Properties

CAS No.

20568-80-3

Molecular Formula

C33H27ClN4O6

Molecular Weight

611.0 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C33H27ClN4O6/c1-42-27-14-13-20(32(40)35-21-10-5-4-6-11-21)16-26(27)37-38-30-22-12-8-7-9-19(22)15-23(31(30)39)33(41)36-25-17-24(34)28(43-2)18-29(25)44-3/h4-18,39H,1-3H3,(H,35,40)(H,36,41)

InChI Key

GFUUQWOLOCOGLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5OC)OC)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.